methyl 3-bromo-2,5-dimethylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

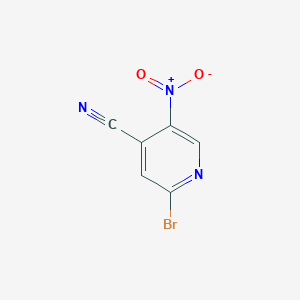

Methyl 3-bromo-2,5-dimethylbenzoate is a chemical compound with the CAS Number: 1805594-40-4 . It has a molecular weight of 243.1 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO2/c1-6-4-8 (10 (12)13-3)7 (2)9 (11)5-6/h4-5H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a liquid .Wirkmechanismus

The mechanism of action of methyl 3-bromo-2,5-dimethylbenzoate is not fully understood. However, it is believed to act as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This allows it to act as a catalyst in a variety of organic reactions. Additionally, it is believed to act as an electrophile in some reactions, allowing it to react with nucleophiles such as amines, alcohols, and carboxylic acids.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is believed to have some effect on the metabolism of certain compounds. For example, it is believed to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it is believed to interact with certain proteins and receptors in the body, which may affect the activity of certain biochemical pathways.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 3-bromo-2,5-dimethylbenzoate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable under a variety of conditions and is not prone to decomposition. However, it is also toxic and should be handled with caution. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

The future directions for methyl 3-bromo-2,5-dimethylbenzoate research are numerous. One potential direction is to further explore its biochemical and physiological effects. Additionally, it could be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Additionally, it could be used to develop new methods for the synthesis of a variety of compounds. Finally, its potential use as a catalyst in organic reactions could be further explored.

Synthesemethoden

Methyl 3-bromo-2,5-dimethylbenzoate can be synthesized by a variety of methods. The most widely used method is the Williamson ether synthesis, which involves the reaction of a bromoalkane with an alkylbenzoate in the presence of a base. The reaction proceeds via an S N2 mechanism, with the bromoalkane acting as the nucleophile and the alkylbenzoate acting as the electrophile. The reaction is typically carried out in an inert solvent, such as dichloromethane, and yields this compound as the major product.

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-2,5-dimethylbenzoate is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the synthesis of a variety of other compounds, including dyes, fragrances, and industrial solvents. Additionally, it is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Safety and Hazards

The safety data sheet for this compound is available . It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

Relevant Papers One relevant paper is "Crystal structures of methyl 3,5-di-methyl-benzoate, 3,5-bis-(bromo-meth-yl)phenyl acetate and 5-hy-droxy-benzene-1,3-dicarbaldehyde" . This paper discusses the crystal structures of several compounds, including a methyl dimethylbenzoate compound. It could provide useful information on the structural properties of similar compounds.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of methyl 3-bromo-2,5-dimethylbenzoate can be achieved through a two-step process involving bromination and esterification reactions.", "Starting Materials": [ "2,5-dimethylbenzoic acid", "bromine", "methanol", "sulfuric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 2,5-dimethylbenzoic acid", "- Dissolve 2,5-dimethylbenzoic acid in glacial acetic acid", "- Add bromine dropwise with stirring until the solution turns yellow", "- Heat the mixture to 60-70°C for 1 hour", "- Cool the mixture and pour it into ice-cold water", "- Collect the precipitate by filtration and wash with water", "- Dry the product to obtain 3-bromo-2,5-dimethylbenzoic acid", "Step 2: Esterification of 3-bromo-2,5-dimethylbenzoic acid", "- Dissolve 3-bromo-2,5-dimethylbenzoic acid in methanol", "- Add a few drops of sulfuric acid as a catalyst", "- Heat the mixture under reflux for 2-3 hours", "- Cool the mixture and neutralize with sodium hydroxide solution", "- Extract the product with ethyl acetate", "- Dry the organic layer with anhydrous sodium sulfate", "- Concentrate the solution under reduced pressure", "- Purify the product by column chromatography to obtain methyl 3-bromo-2,5-dimethylbenzoate" ] } | |

| 1805594-40-4 | |

Molekularformel |

C10H11BrO2 |

Molekulargewicht |

243.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.